molecular formula C12H13N3O2 B1471904 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1556289-44-1

6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine

Cat. No.: B1471904
CAS No.: 1556289-44-1
M. Wt: 231.25 g/mol
InChI Key: DVWBYCXGGNDQGY-UHFFFAOYSA-N
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Description

6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Aurora kinase A, an enzyme involved in cell division. This compound inhibits the activity of Aurora kinase A, leading to reduced phosphorylation of the enzyme at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In human colon cancer cells, it causes cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . This compound also influences cell signaling pathways by inhibiting Aurora kinase A activity, which is crucial for proper cell division and proliferation . Additionally, this compound affects gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to Aurora kinase A, inhibiting its activity and preventing the phosphorylation of the enzyme at Thr283 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding energies of the compound to Aurora kinase A, as determined by in silico docking experiments, range from -16.72 to -11.63 kcal/mol . These interactions highlight the compound’s potential as a therapeutic agent targeting cell division and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term effects observed include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are consistent over time, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied extensively . It has been shown to modulate the activity of key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic flux . These interactions underscore the compound’s potential impact on cellular metabolism and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, determining its overall efficacy and potency . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended targets, such as Aurora kinase A, to exert its effects . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-(2,3-dimethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBYCXGGNDQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.